molecular formula C5H10ClF2NO B2591873 (4,4-Difluoropyrrolidin-3-yl)methanol hydrochloride CAS No. 174073-94-0

(4,4-Difluoropyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B2591873
CAS No.: 174073-94-0
M. Wt: 173.59
InChI Key: WGUXKKGASLEFCW-UHFFFAOYSA-N
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Description

(4,4-Difluoropyrrolidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11F2NO.ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropyrrolidin-3-yl)methanol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with difluoromethylating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The resulting intermediate is then subjected to further reactions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

(4,4-Difluoropyrrolidin-3-yl)methanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4-Difluoropyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
  • 3,3-Difluoropyrrolidine
  • Diphenyl (piperidin-4-yl)methanol

Uniqueness

(4,4-Difluoropyrrolidin-3-yl)methanol hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4-position of the pyrrolidine ring enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

(4,4-difluoropyrrolidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-1-4(5)2-9;/h4,8-9H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUXKKGASLEFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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